Comparative Molecular Architecture: Ortho-Amino vs. Ortho-Unsubstituted Benzotriazole Phenol Derivatives
Unlike its close analog 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P, CAS 2440-22-4), which lacks an ortho-amino group, 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol possesses a structurally verified N,O-bidentate chelating pocket . The crystal structure of a closely related Schiff base derivative, synthesized from this ortho-aminophenol core, confirms an intramolecular O—H···N hydrogen bond between the phenol hydroxyl and the benzotriazole ring, with a dihedral angle of 60.9(2)° between the phenol and benzotriazole planes [1]. This pre-organized binding site is absent in standard UV-P, establishing a fundamental difference in its potential to act as a ligand for metal ions such as Zr(IV) or Zn(II) [2].
| Evidence Dimension | Presence of ortho-amino chelating site for metal coordination |
|---|---|
| Target Compound Data | Structurally verified N,O-bidentate chelating pocket via the ortho-amino and phenolic hydroxyl groups, enabling formation of stable metal complexes |
| Comparator Or Baseline | 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P): Lacks ortho-amino functionality; coordination limited to phenolic oxygen or benzotriazole nitrogen |
| Quantified Difference | Presence (Target) vs. Absence (Comparator) |
| Conditions | Structural analysis inferred from X-ray crystallography of analogous aminophenol-benzotriazole systems and published coordination chemistry of benzotriazole phenolate (BTP) ligands |
Why This Matters
This functional difference is critical for selecting a building block for synthesizing metal-organic catalysts, corrosion inhibitors, or advanced materials requiring strong, well-defined metal-binding sites.
- [1] Li, Y., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E, 66(11), o2788. View Source
- [2] Chen, H. Y., et al. (2014). Oxo-Bridged Bimetallic Group 4 Complexes Bearing Amine-Bis(benzotriazole phenolate) Derivatives as Bifunctional Catalysts for Ring-Opening Polymerization. Organometallics, 33(23), 6907–6918. View Source
